2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(Benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused bicyclic structure consisting of a thiophene ring and a pyrimidine ring. The benzylsulfanyl and cyclopropyl groups attached to this core contribute to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against these targets .
Mode of Action
The compound interacts with its targets by inhibiting the cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism . The inhibition of Cyt-bd leads to ATP depletion in the bacteria, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the energy metabolism pathway in the bacteria. By inhibiting Cyt-bd, it disrupts the electron transport chain, leading to ATP depletion . This results in the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The compound has shown significant antimycobacterial activity, suggesting that it has good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include ATP depletion, inhibition of bacterial growth and proliferation, and potential cell death . The compound has shown significant antimycobacterial activity, indicating that it is effective in inhibiting the growth of Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the thienopyrimidine core, which can then be further functionalized to introduce the benzylsulfanyl and cyclopropyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thienopyrimidine core or the benzylsulfanyl group.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Industry: Potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenines: These compounds share a similar pyrimidine core and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also have a fused bicyclic structure and have been investigated as potential anticancer agents.
Uniqueness
2-(Benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the benzylsulfanyl and cyclopropyl groups, which contribute to its distinct chemical properties and potential biological activities. These structural features may enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-benzylsulfanyl-3-cyclopropylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-15-14-13(8-9-20-14)17-16(18(15)12-6-7-12)21-10-11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVSEUUAWZVTHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C=CS3)N=C2SCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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